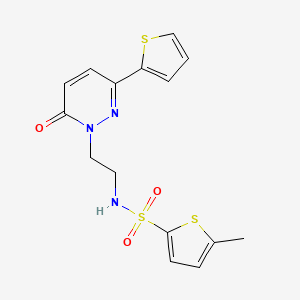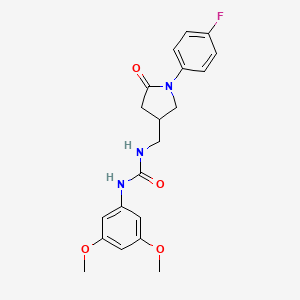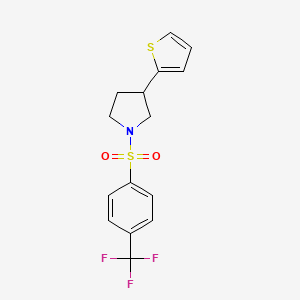![molecular formula C18H12N2O5 B2598202 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931954-13-1](/img/structure/B2598202.png)
7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure . This compound has additional functional groups attached to the coumarin backbone, including a hydroxy group (OH), a methoxyphenyl group (CH3OC6H4), and an oxadiazolyl group (C2N2O).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the coumarin backbone, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a coumarin backbone with the additional functional groups attached at specific positions. The hydroxy group would likely contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the hydroxy group might be deprotonated under basic conditions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety has been synthesized, characterized, and evaluated for their potential antibacterial and antifungal activities. These compounds were developed using specific precursors synthesized from 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and related compounds. The antibacterial and antifungal efficacies of these derivatives were assessed using the disc diffusion method, indicating their potential as antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Antioxidant Properties
Research has also explored the synthesis of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and their antioxidant activities. The synthesized compounds were compared to standard antioxidants using DPPH and hydroxyl radical scavenging methods. This study found that specific derivatives exhibited significant antioxidant activities, highlighting their potential as therapeutic agents with antioxidant properties (Basappa, Penubolu, Achutha, & Kariyappa, 2021).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one, including compounds with potential antibacterial activity. These compounds were synthesized and characterized using various analytical techniques such as IR, NMR, and mass spectra. The antibacterial activity of these compounds was evaluated against different bacterial strains, demonstrating their effectiveness as antibacterial agents (Behrami & Dobroshi, 2019).
Cytotoxic Activities Against Cancer Cell Lines
A study on novel 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties revealed their potent cytotoxic activities against various human cancer cell lines. These compounds were synthesized using a click chemistry approach and evaluated for their cytotoxic potential, showing promising results against cancer cells and indicating their potential as anticancer agents (Liu, Shen, Li, Tian, & Quan, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-17(25-20-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWFHPDLTVKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)
![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)


![1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2598128.png)





![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)